molecular formula C14H17Cl2NO2 B14002262 N-acetyl-N-(3,4-dichlorophenyl)-2-methylpentanamide CAS No. 961-51-3

N-acetyl-N-(3,4-dichlorophenyl)-2-methylpentanamide

Katalognummer: B14002262
CAS-Nummer: 961-51-3
Molekulargewicht: 302.2 g/mol
InChI-Schlüssel: NZVYBNYMJRDNNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-acetyl-N-(3,4-dichlorophenyl)-2-methylpentanamide is a chemical compound with a complex structure that includes an acetyl group, a dichlorophenyl group, and a methylpentanamide chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-N-(3,4-dichlorophenyl)-2-methylpentanamide typically involves the acetylation of N-(3,4-dichlorophenyl)-2-methylpentanamide. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually conducted under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

N-acetyl-N-(3,4-dichlorophenyl)-2-methylpentanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-acetyl-N-(3,4-dichlorophenyl)-2-methylpentanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-acetyl-N-(3,4-dichlorophenyl)-2-methylpentanamide involves its interaction with specific molecular targets. The acetyl group may facilitate the compound’s binding to enzymes or receptors, while the dichlorophenyl group can enhance its lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-acetyl-N-(4-chlorophenyl)-2-methylpentanamide
  • N-acetyl-N-(3,4-dichlorophenyl)thiourea

Uniqueness

N-acetyl-N-(3,4-dichlorophenyl)-2-methylpentanamide is unique due to the presence of both acetyl and dichlorophenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

961-51-3

Molekularformel

C14H17Cl2NO2

Molekulargewicht

302.2 g/mol

IUPAC-Name

N-acetyl-N-(3,4-dichlorophenyl)-2-methylpentanamide

InChI

InChI=1S/C14H17Cl2NO2/c1-4-5-9(2)14(19)17(10(3)18)11-6-7-12(15)13(16)8-11/h6-9H,4-5H2,1-3H3

InChI-Schlüssel

NZVYBNYMJRDNNT-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C)C(=O)N(C1=CC(=C(C=C1)Cl)Cl)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.